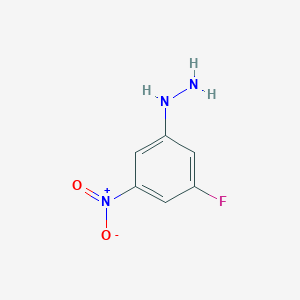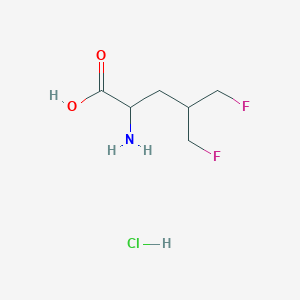
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride is a chemical compound commonly used in various scientific research and industrial applications. It is known for its role in peptide synthesis and as a pharmaceutical intermediate . The compound is characterized by its molecular formula C6H14ClNO2 and a molecular weight of 167.63 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. One common method includes the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure to produce dimethylamine, which is then reacted with a suitable carboxylic acid derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and yield, making the compound suitable for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols .
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylamine: A related compound with similar reactivity but different applications.
4-(Dimethylamino)pyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.
N,N-Dimethylglycine: Shares structural similarities but has distinct biological roles.
Uniqueness
4-(Dimethylamino)-4-methylpentanoic acid hydrochloride is unique due to its specific structure, which combines a dimethylamino group with a carboxylic acid moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H18ClNO2 |
|---|---|
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
4-(dimethylamino)-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(2,9(3)4)6-5-7(10)11;/h5-6H2,1-4H3,(H,10,11);1H |
Clave InChI |
JSQSSMNIKKGJMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)O)N(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide](/img/structure/B13471685.png)
![Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride](/img/structure/B13471696.png)

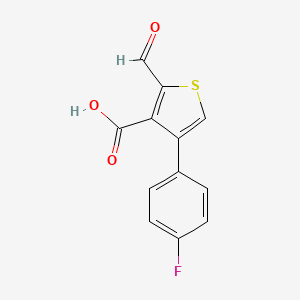
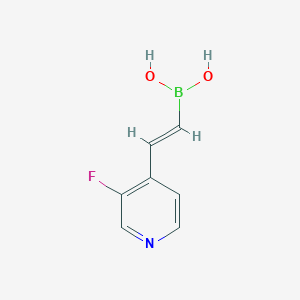

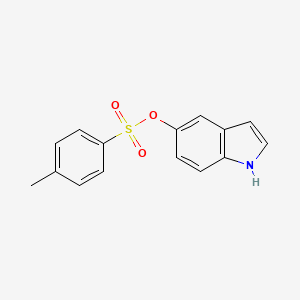

![tert-butyl (2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoate](/img/structure/B13471749.png)
![2-(Bromomethyl)-5-oxaspiro[3.4]octane](/img/structure/B13471761.png)
![1-{[(tert-butoxy)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13471763.png)
